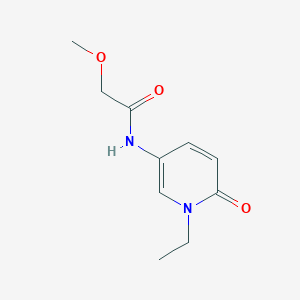![molecular formula C12H15ClN2O3 B7529907 N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide is a chemical compound with a complex structure that includes a benzamide core, a chloroacetyl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to form the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The amide group can engage in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
科学的研究の応用
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-[2-[(2-chloroacetyl)amino]ethyl]benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-[2-[(2-bromoacetyl)amino]ethyl]-4-methoxybenzamide: Contains a bromoacetyl group instead of a chloroacetyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide is unique due to the presence of both the chloroacetyl and methoxy groups, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-4-2-9(3-5-10)12(17)15-7-6-14-11(16)8-13/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBSJQNVSKVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

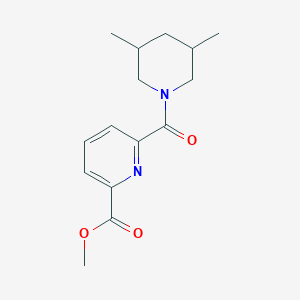
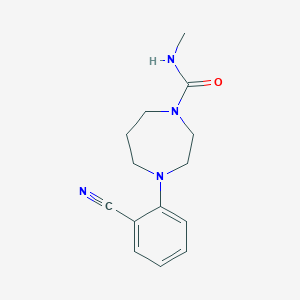
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
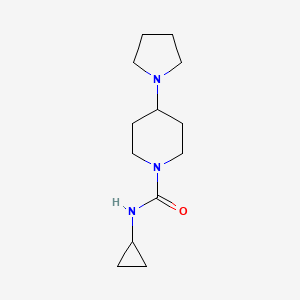
![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
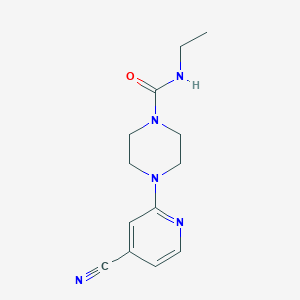
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
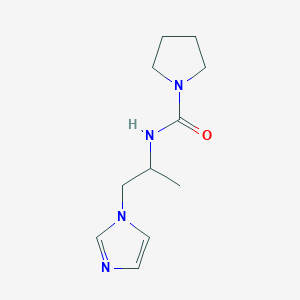
![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)
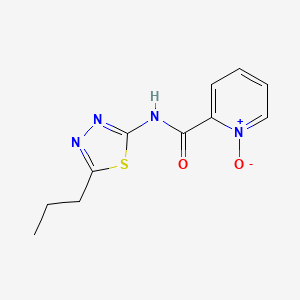
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
